[2-(4-Chlorophenyl)ethyl](4-methoxybenzyl)amine hydrobromide
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Overview
Description
“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609406-45-2 . It has a molecular weight of 356.69 and its IUPAC name is 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine hydrobromide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18ClNO.BrH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 356.69 .Scientific Research Applications
Structural Analysis and Molecular Interaction
- Studies have demonstrated the structural characteristics of related compounds, noting their planar arrangements and the significance of intramolecular and intermolecular hydrogen bonding for stability. Such analyses are crucial for understanding the molecular basis of their potential biological activities and for guiding the design of new drugs and materials (Butcher et al., 2007).
Synthesis of Bioactive Derivatives
- Research into the synthesis of new 1,2,4‐Triazole derivatives from compounds structurally similar to "2-(4-Chlorophenyl)ethylamine hydrobromide" has shown potential anti-lipase and anti-urease activities. These findings highlight the compound's utility as a precursor in developing inhibitors with therapeutic applications (Bekircan et al., 2014).
Antimicrobial and Anticancer Potential
- Derivatives synthesized from related compounds have been investigated for their antimicrobial activities, with some showing moderate to good effects against various bacterial strains. Additionally, some compounds have been evaluated for their anticancer properties, providing a foundation for further pharmaceutical research and development (Sah et al., 2014).
Environmental Applications
- Research has also extended into the environmental domain, where amine-functionalized adsorption resins derived from related compounds have been developed for the removal of contaminants such as benzophenone-4 from water. This application underscores the compound's potential in addressing environmental pollution and promoting water safety (Zhou et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.BrH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRGGCEIHNNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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